1-(Pyridin-2-yl)piperazin-2-one
Overview
Description
1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound with the molecular formula C9H11N3O. It is characterized by a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-2-yl)piperazin-2-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein are often associated with various types of cancer.
Mode of Action
It is known that the compound interacts with its target, the b-raf protein, potentially altering its function
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It has been suggested that the compound may have anti-fibrotic activities . In particular, it has been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-2-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to interact with α2-adrenoceptors, exhibiting sympatholytic activity . This interaction is crucial as it influences the sympathetic nervous system, potentially impacting various physiological processes. Additionally, this compound has been studied for its potential as a metabolite of other compounds, indicating its role in metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenoceptors, inhibiting their activity and thereby modulating the sympathetic nervous system . This inhibition can lead to various physiological effects, including reduced blood pressure and decreased heart rate. Additionally, the compound’s interaction with Mycobacterium tuberculosis suggests a potential mechanism of action involving the inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses showing minimal impact and higher doses leading to significant physiological changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role as a metabolite of other drugs suggests its involvement in complex biochemical processes . Additionally, its interaction with cytochrome P450 enzymes indicates its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced piperazine derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1-(Pyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Piperazin-2-one: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of a piperazine ring and a pyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQKAGUVNHYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619048 | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345310-98-7 | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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